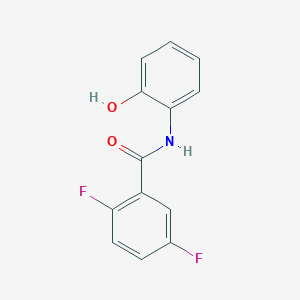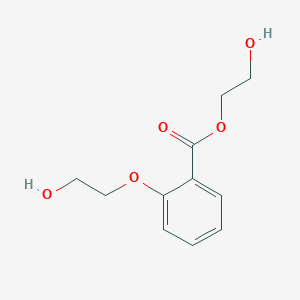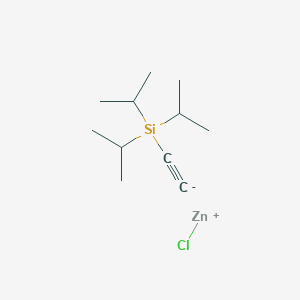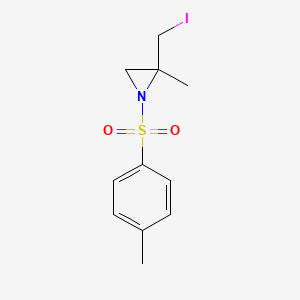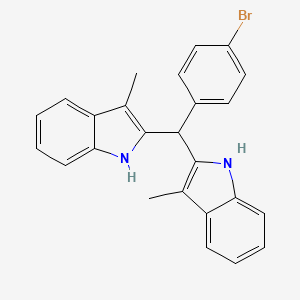
4-Bromophenyldi(3-methylindol-2-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyldi(3-methylindol-2-yl)methane is a compound that belongs to the class of diindolylmethanes These compounds are characterized by the presence of two indole groups attached to a central methane carbon, with a bromophenyl group attached to one of the indole rings
Preparation Methods
4-Bromophenyldi(3-methylindol-2-yl)methane can be synthesized through a sulfuric-acid-catalyzed reaction. The synthetic route involves the reaction of 3-methylindole with 4-bromobenzaldehyde. The reaction conditions typically include the use of sulfuric acid as a catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
4-Bromophenyldi(3-methylindol-2-yl)methane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the bromophenyl group or the indole rings.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromophenyldi(3-methylindol-2-yl)methane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anticancer agent.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Bromophenyldi(3-methylindol-2-yl)methane involves its interaction with specific molecular targets. The indole rings in the compound can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The bromophenyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromophenyldi(3-methylindol-2-yl)methane can be compared with other similar compounds such as:
2-Methoxyphenyldi(3-methylindol-2-yl)methane: This compound has a methoxy group instead of a bromine atom, which affects its chemical properties and reactivity.
Di(3-methylindol-2-yl)phenylmethane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tri(3-methylindol-2-yl)methane: Contains an additional indole ring, which may enhance its binding properties in coordination chemistry.
Properties
CAS No. |
620177-71-1 |
|---|---|
Molecular Formula |
C25H21BrN2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C25H21BrN2/c1-15-19-7-3-5-9-21(19)27-24(15)23(17-11-13-18(26)14-12-17)25-16(2)20-8-4-6-10-22(20)28-25/h3-14,23,27-28H,1-2H3 |
InChI Key |
JDRSHVXXHMSPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(C3=CC=C(C=C3)Br)C4=C(C5=CC=CC=C5N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


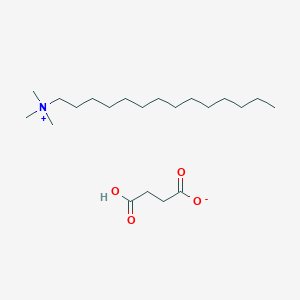
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
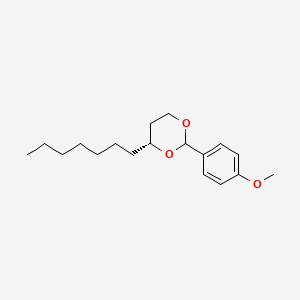

![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)


